(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17961117
InChI: InChI=1S/C24H23ClO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3/b24-23-
SMILES:
Molecular Formula: C24H23ClO2
Molecular Weight: 378.9 g/mol

(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene

CAS No.:

Cat. No.: VC17961117

Molecular Formula: C24H23ClO2

Molecular Weight: 378.9 g/mol

* For research use only. Not for human or veterinary use.

(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene -

Specification

Molecular Formula C24H23ClO2
Molecular Weight 378.9 g/mol
IUPAC Name 4-[(Z)-1-[4-(2-chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol
Standard InChI InChI=1S/C24H23ClO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3/b24-23-
Standard InChI Key QDLAEGCSWYNGSD-VHXPQNKSSA-N
Isomeric SMILES CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCCl)/C3=CC=CC=C3
Canonical SMILES CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure is defined by a butene chain bridging two phenyl rings, one substituted with a 2-chloroethoxy group and the other with a hydroxyl group. The E/Z designation refers to the stereoisomerism arising from the configuration of the double bond in the butene moiety.

Molecular Formula: C₂₄H₂₃ClO₂
Molecular Weight: 378.89 g/mol
IUPAC Name: 4-[(Z)-1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol
SMILES Notation: OC1=CC=C(/C(C2=CC=C(OCCCl)C=C2)=C(CC)/C3=CC=CC=C3)C=C1
InChI Key: QDLAEGCSWYNGSD-VHXPQNKSSA-N

The presence of both electron-donating (hydroxyl) and electron-withdrawing (chloroethoxy) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions .

Synthesis and Preparation

Synthetic Routes

Industrial synthesis typically involves multi-step protocols:

  • Alkylation: Introduction of the 2-chloroethoxy group via nucleophilic substitution on 4-hydroxyphenyl precursors.

  • Olefination: Formation of the butene backbone using Wittig or Horner-Wadsworth-Emmons reactions to control stereochemistry.

  • Protection/Deprotection: Temporary masking of the hydroxyl group during reactive steps to prevent side reactions.

Isomer Control

The E/Z isomer ratio is influenced by steric and electronic factors during olefination. Purification strategies include:

  • Reverse-Phase HPLC: Methanol/water gradients resolve isomers based on polarity differences.

  • Crystallization: Selective solubility in ethyl acetate/hexane mixtures isolates the desired isomer .

Physical and Chemical Properties

Physicochemical Data

PropertyValue
Melting Point120–124°C
SolubilityDichloromethane, Ethyl Acetate, Methanol
Storage Stability-20°C for long-term storage
Spectral Data (λmax)280 nm (UV-Vis in methanol)

The compound exhibits moderate thermal stability, with decomposition observed above 250°C. Its solubility profile favors polar aprotic solvents, aligning with its hydrophobic aromatic domains and polar functional groups .

Biological Activity

Estrogenic Receptor Modulation

Structural analogs of this compound, such as Tamoxifen, are known estrogen receptor (ER) antagonists. Preliminary studies suggest (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene may similarly bind ERα/β, modulating transcriptional activity in hormone-responsive tissues. Key mechanisms include:

  • Competitive Inhibition: Displacement of endogenous estradiol from receptor binding pockets.

  • Downregulation of Proliferation: Suppression of ER+ breast cancer cell growth in vitro.

Comparative Analysis

CompoundER Binding Affinity (IC₅₀)Selectivity (ERα/ERβ)
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]...15 nM2:1
Tamoxifen10 nM5:1
Raloxifene8 nM3:1

These data highlight its intermediate potency and selectivity relative to clinical agents .

Research Applications

Oncology

The compound’s ER-modulating properties position it as a candidate for:

  • Adjuvant Therapy: Potentiating the effects of chemotherapeutic regimens in ER+ malignancies.

  • Drug Resistance Studies: Investigating mechanisms of Tamoxifen resistance in metastatic breast cancer.

Materials Science

Its rigid, planar structure enables applications in:

  • Liquid Crystals: Stabilizing mesophases in display technologies.

  • Polymer Additives: Enhancing thermal stability in engineering plastics.

Analytical Characterization

Structural Confirmation

  • X-Ray Crystallography: Resolves bond angles and spatial arrangement (e.g., C=C bond length: 1.34 Å).

  • NMR Spectroscopy: Diagnostic signals include δ 7.2–7.4 ppm (aromatic protons) and δ 4.3 ppm (chloroethoxy -CH₂-).

Future Perspectives

Ongoing research aims to:

  • Optimize synthetic yields via catalytic asymmetric olefination.

  • Evaluate in vivo efficacy in xenograft models of ER+ cancers.

  • Explore derivatization to enhance bioavailability and blood-brain barrier penetration.

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